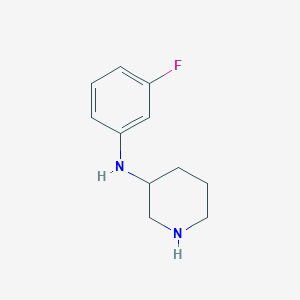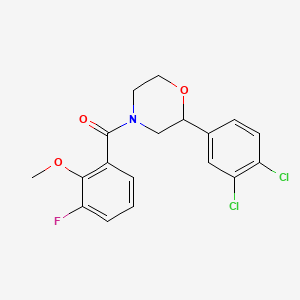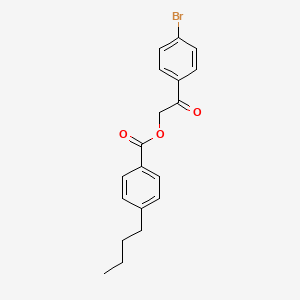
N-(3-fluorophenyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-3-piperidinamine, also known as FPhA, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FPhA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-3-piperidinamine involves its interaction with several neurotransmitter receptors in the brain. It has been found to act as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the dopamine D2 receptor. This dual activity makes it a potential candidate for the treatment of depression and schizophrenia, which are associated with dysregulation of these receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and inhibition of enzyme activity. These effects make it a promising candidate for drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-3-piperidinamine is its high potency and selectivity for specific neurotransmitter receptors. This makes it an ideal candidate for the development of novel drugs with high efficacy and low side effects. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-fluorophenyl)-3-piperidinamine. One of the most promising areas is the development of novel drugs for the treatment of neurological disorders, including depression, anxiety, and schizophrenia. This compound has shown significant activity against several neurotransmitter receptors associated with these disorders, making it a promising candidate for drug development.
Another potential future direction is the study of this compound's effects on ion channels and enzyme activity. These effects may have broader implications for the development of novel drugs for the treatment of various diseases, including cancer and cardiovascular diseases.
Conclusion
In conclusion, this compound is a promising chemical compound with significant potential for applications in various scientific fields. Its high potency and selectivity make it an ideal candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-3-piperidinamine involves the reaction of 3-fluoroaniline with 3-piperidinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure this compound. This method has been optimized to produce high yields of this compound with good purity and quality.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-3-piperidinamine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. It has been found to exhibit significant activity against several neurotransmitter receptors, including serotonin and dopamine receptors.
In pharmacology, this compound has been studied for its effects on the central nervous system. It has been found to modulate the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects make it a promising candidate for the development of novel drugs for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13-14H,2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKIQZWCNBXONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5370807.png)
![2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5370809.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5370817.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5370823.png)

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B5370841.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370843.png)
![ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5370850.png)

![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5370863.png)
![2-[3-methyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5370872.png)
![4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5370874.png)

![3-[2-({[1-(hydroxymethyl)cyclobutyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370896.png)